CID 156588477
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CID 156588477 is a chemical compound with unique properties and applications. It is known for its specific molecular structure and reactivity, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
The preparation of CID 156588477 involves several synthetic routes and reaction conditions. One common method includes dissolving organic amine in a solvent, adding dianhydride, and stirring the mixture to react . Industrial production methods may vary, but they typically involve large-scale synthesis using similar chemical reactions and conditions to ensure consistency and purity.
Analyse Chemischer Reaktionen
CID 156588477 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different products compared to reduction or substitution reactions .
Wissenschaftliche Forschungsanwendungen
CID 156588477 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various reactions to study its reactivity and properties. In biology, it may be used to investigate its effects on biological systems and its potential as a therapeutic agent. In medicine, it could be explored for its potential use in drug development and treatment of diseases. In industry, it may be utilized in the production of materials or as a catalyst in chemical processes .
Wirkmechanismus
The mechanism of action of CID 156588477 involves its interaction with specific molecular targets and pathways. It may bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
CID 156588477 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable molecular structures or reactivity. For example, compounds such as CID 2632, CID 6540461, CID 5362065, and CID 5479530 are structurally similar and may share some properties with this compound .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields Its unique properties and reactivity make it a valuable subject of study in chemistry, biology, medicine, and industry
Eigenschaften
Molekularformel |
C21H22O8 |
---|---|
Molekulargewicht |
402.4 g/mol |
InChI |
InChI=1S/C21H22O8/c1-27-15-6-4-12(5-7-15)2-3-13-8-14(23)10-16(9-13)28-21-20(26)19(25)18(24)17(11-22)29-21/h2-10,17-18,21-26H,11H2,1H3/b3-2+/t17-,18-,21-/m1/s1 |
InChI-Schlüssel |
CGLJDWZOOZQGRN-UCFZQOQISA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)/C=C/C2=CC(=CC(=C2)O[C@H]3[C]([C]([C@@H]([C@H](O3)CO)O)O)O)O |
Kanonische SMILES |
COC1=CC=C(C=C1)C=CC2=CC(=CC(=C2)OC3[C]([C](C(C(O3)CO)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.